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Compound of Interest

Compound Name: Sulfo-Cy5-TCO

Cat. No.: B12402948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Sulfo-Cy5-TCO for the

preparation of fluorescence microscopy samples. Sulfo-Cy5-TCO is a water-soluble cyanine

dye functionalized with a trans-cyclooctene (TCO) group. It is a key reagent in bioorthogonal

chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO

and a tetrazine (Tz). This "click chemistry" reaction is characterized by its exceptionally fast

kinetics and high specificity, enabling the precise labeling of biomolecules in complex biological

systems, including live cells.[1][2]

The far-red fluorescence of the Sulfo-Cy5 dye offers significant advantages for biological

imaging, including high photostability, bright signal, and low background autofluorescence from

cellular components.[3] These properties make Sulfo-Cy5-TCO an ideal tool for a range of

applications, from high-contrast imaging of cellular structures to in vivo imaging and flow

cytometry.[1][3]

Core Concepts: The Tetrazine-TCO Bioorthogonal
Ligation
The labeling strategy employing Sulfo-Cy5-TCO is a two-step process rooted in the highly

efficient tetrazine-TCO ligation. This reaction is a cornerstone of bioorthogonal chemistry due to

its rapid kinetics and biocompatibility.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12402948?utm_src=pdf-interest
https://www.benchchem.com/product/b12402948?utm_src=pdf-body
https://www.benchchem.com/product/b12402948?utm_src=pdf-body
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine5-dye/
https://www.researchgate.net/publication/222548372_Novel_asymmetric_Cy5_dyes_Synthesis_photostabilities_and_high_sensitivity_in_protein_fluorescence_labeling
https://searchit.libraries.wsu.edu/discovery/fulldisplay/cdi_proquest_miscellaneous_2133832334/01ALLIANCE_WSU:WSU
https://www.benchchem.com/product/b12402948?utm_src=pdf-body
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine5-dye/
https://searchit.libraries.wsu.edu/discovery/fulldisplay/cdi_proquest_miscellaneous_2133832334/01ALLIANCE_WSU:WSU
https://www.benchchem.com/product/b12402948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-targeting: A biomolecule of interest (e.g., an antibody, protein, or small molecule) is first

functionalized with a tetrazine moiety. This is typically achieved by reacting the biomolecule

with a tetrazine-NHS ester, which forms a stable amide bond with primary amines (e.g.,

lysine residues) on the biomolecule.

Labeling: The tetrazine-modified biomolecule is then introduced to the biological system.

After a sufficient incubation period to allow for target binding and clearance of unbound

molecules, Sulfo-Cy5-TCO is added. The TCO group on the dye rapidly and specifically

reacts with the tetrazine group on the biomolecule in a [4+2] cycloaddition reaction, forming a

stable covalent bond and fluorescently labeling the target.

A notable feature of this system is the potential for a fluorogenic response. The tetrazine moiety

can quench the fluorescence of the nearby cyanine dye. Upon reaction with TCO, this

quenching is alleviated, leading to a significant increase in fluorescence intensity.

Quantitative Data
The following table summarizes the key properties of Sulfo-Cy5-TCO and the associated

tetrazine-TCO ligation reaction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12402948?utm_src=pdf-body
https://www.benchchem.com/product/b12402948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Notes

Sulfo-Cy5-TCO Properties

Excitation Maximum (λex) ~647 nm

Emission Maximum (λem) ~662 nm

Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φ)
~0.28

Molecular Weight 959.2 g/mol

Solubility Water, DMSO, DMF

Tetrazine-TCO Ligation

Reaction Kinetics (k₂) Up to 10⁷ M⁻¹s⁻¹

Reaction Type
Inverse-electron-demand

Diels-Alder (IEDDA)

Byproducts Dinitrogen (N₂)

Experimental Protocols
Protocol 1: Two-Step Antibody Labeling with Tetrazine
and Sulfo-Cy5-TCO
This protocol describes the modification of an antibody with a tetrazine group, followed by

fluorescent labeling with Sulfo-Cy5-TCO.

Materials:

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

Tetrazine-PEG-NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Sulfo-Cy5-TCO

Desalting column (e.g., Sephadex G-25)

Procedure:

Part A: Antibody Modification with Tetrazine

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an

amine-free buffer like PBS, pH 7.4. Buffers containing primary amines (e.g., Tris) must be

avoided.

Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-PEG-

NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

Labeling Reaction: Add a 10-20 fold molar excess of the Tetrazine-NHS ester stock solution

to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with

gentle mixing.

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-

100 mM. Incubate for 15 minutes at room temperature.

Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column

equilibrated with PBS, pH 7.4.

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the

absorbance of the antibody at 280 nm and the tetrazine at its specific absorbance maximum

(typically around 520-540 nm).

Part B: Fluorescent Labeling with Sulfo-Cy5-TCO

Reaction Setup: To the purified tetrazine-modified antibody, add a 1.5 to 2-fold molar excess

of Sulfo-Cy5-TCO.

Ligation Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature,

protected from light. The reaction progress can be monitored by the disappearance of the
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tetrazine's color or by measuring its absorbance.

Purification: Purify the fluorescently labeled antibody from unreacted Sulfo-Cy5-TCO using a

desalting column.

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol and store at -20°C.

Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of a tetrazine-modified primary antibody and Sulfo-Cy5-TCO for

staining fixed cells.

Materials:

Cells cultured on glass coverslips

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% normal goat serum in PBS)

Tetrazine-labeled primary antibody

Sulfo-Cy5-TCO

Wash buffer (PBS)

Antifade mounting medium

Procedure:

Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Rinse with

PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization (for intracellular targets): If targeting an intracellular protein, permeabilize

the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30-60

minutes at room temperature.

Primary Antibody Incubation: Dilute the tetrazine-labeled primary antibody in blocking buffer

to the recommended concentration. Incubate the cells with the primary antibody solution for

1-2 hours at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS for 5 minutes each.

Sulfo-Cy5-TCO Labeling: Prepare a 1-5 µM solution of Sulfo-Cy5-TCO in PBS. Incubate

the cells with the Sulfo-Cy5-TCO solution for 30-60 minutes at room temperature, protected

from light.

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound Sulfo-
Cy5-TCO.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with

appropriate filter sets for Cy5 (e.g., excitation at ~640 nm and emission at ~660 nm).

Protocol 3: Live-Cell Imaging using a Pre-targeting
Strategy
This protocol describes a pre-targeting approach for labeling live cells.

Materials:

Live cells cultured in glass-bottom dishes

Tetrazine-labeled antibody or ligand that binds to a cell surface target

Live-cell imaging medium

Sulfo-Cy5-TCO
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Fluorescence microscope with live-cell imaging capabilities

Procedure:

Pre-targeting: Incubate the live cells with the tetrazine-labeled antibody or ligand in live-cell

imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.

This allows the antibody/ligand to bind to its target.

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium

to remove the unbound tetrazine-labeled molecule.

Labeling and Imaging: Prepare a 1-5 µM solution of Sulfo-Cy5-TCO in live-cell imaging

medium. Add this solution to the cells.

Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope

equipped with the appropriate filters for Cy5. The fluorescent signal should develop rapidly

as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process

and subsequent biological events in real-time.

Visualizations

Step 1: Pre-targeting

Step 2: Bioorthogonal Labeling

Biomolecule
(e.g., Antibody)

Tetrazine-Modified
Biomolecule

Amine
Coupling

Tetrazine-NHS Ester

Fluorescently Labeled
Biomolecule

IEDDA
Click Reaction

Sulfo-Cy5-TCO

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12402948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General workflow for two-step bioorthogonal labeling.
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Caption: Workflow for live-cell imaging using a pre-targeting strategy.
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Example Signaling Pathway: Receptor Internalization
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Caption: Visualization of receptor trafficking using bioorthogonal labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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